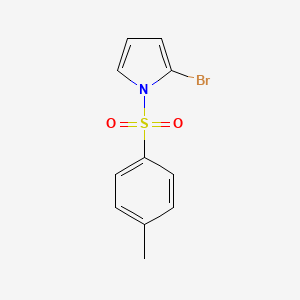

2-Bromo-N-(P-toluenesulfonyl)pyrrole

描述

Significance of Pyrrole (B145914) Derivatives in Chemical Synthesis and Materials Science

Pyrrole and its derivatives are fundamental heterocyclic compounds that play a crucial role in both chemical synthesis and materials science. numberanalytics.combenthamdirect.com Their versatile nature stems from their aromaticity and the reactivity of the five-membered ring, making them valuable precursors and components in a multitude of applications. numberanalytics.comwisdomlib.org

Pyrrole derivatives are indispensable building blocks in organic synthesis. numberanalytics.comnbinno.com Their unique electronic properties and the ability to undergo various chemical modifications make them ideal starting materials for the construction of more complex molecular architectures. nbinno.comresearchgate.net The pyrrole nucleus is a common structural motif found in numerous natural products, pharmaceuticals, and agrochemicals, underscoring its importance in the synthesis of biologically active compounds. benthamdirect.comresearchgate.net For instance, substituted pyrroles serve as intermediates in the synthesis of minor-groove binders for DNA. nih.gov The development of synthetic methods to access functionalized pyrroles continues to be an active area of research, enabling the creation of novel compounds with diverse applications. mdpi.com

The inherent electronic properties of pyrrole derivatives have led to their extensive use in the field of materials science, particularly in optoelectronics and conductive polymers. numberanalytics.comnih.gov Polypyrrole, a polymer derived from the electrochemical or chemical polymerization of pyrrole, is a well-known organic conducting polymer with applications in sensors, actuators, and electronic devices. mdpi.comnovapublishers.com The ability to tune the electronic and optical properties of pyrrole-based materials by introducing different substituents has been a key driver of research in this area. nih.gov These materials are integral to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). numberanalytics.comacs.org The incorporation of pyrrole units into larger conjugated systems can lead to materials with enhanced charge transport properties and tailored absorption and emission characteristics. researchgate.net

Pyrrole derivatives are crucial components in the synthesis of various organic dyes, with boron-dipyrromethene (BODIPY) dyes being a prominent example. researchgate.net BODIPY dyes are known for their exceptional photophysical properties, including high molar absorptivity, high fluorescence quantum yields, and sharp emission spectra. mdpi.comresearchgate.net The core structure of BODIPY dyes is based on a dipyrromethene ligand complexed with a boron difluoride unit, where the pyrrole rings form the foundation of the chromophore. acs.org The versatility of pyrrole chemistry allows for the facile modification of the BODIPY core, enabling the tuning of its spectral properties across the visible and near-infrared regions. mdpi.comnih.gov This tunability has led to the development of a wide range of BODIPY-based fluorescent probes and labels for applications in biological imaging, sensing, and photodynamic therapy. researchgate.netnih.gov

Overview of Halogenated Pyrroles

Halogenated pyrroles are an important class of intermediates in organic synthesis, providing a handle for further functionalization through various cross-coupling reactions. The introduction of a halogen atom onto the pyrrole ring significantly alters its reactivity and allows for the regioselective formation of carbon-carbon and carbon-heteroatom bonds.

The regioselective halogenation of pyrroles presents a significant synthetic challenge. nih.gov The electron-rich nature of the pyrrole ring makes it highly susceptible to electrophilic substitution, often leading to the formation of polyhalogenated products and mixtures of regioisomers. acs.org Achieving selective halogenation at a specific position on the pyrrole ring requires careful control of reaction conditions and the choice of halogenating agent. researchgate.net The presence of substituents on the pyrrole ring can influence the regioselectivity of halogenation, but predictable control remains a complex issue. nih.gov Overcoming these challenges is crucial for the efficient synthesis of specifically substituted pyrrole derivatives.

N-H-2-halopyrroles, where a halogen atom is present at the C2 position of a pyrrole ring with a free N-H group, are known to be unstable. These compounds are prone to decomposition and polymerization, making their isolation and subsequent use in synthesis difficult. The instability is attributed to the electron-rich nature of the pyrrole ring, which is further activated by the N-H group, and the propensity of the C-halogen bond to undergo facile cleavage. This inherent instability has limited the widespread application of N-H-2-halopyrroles as synthetic intermediates.

Strategies for Controlled Mono-halogenation

Achieving regioselective mono-halogenation of the pyrrole ring can be challenging due to the ring's high reactivity. One effective strategy for the controlled synthesis of a 2-bromo substituted pyrrole involves a multi-step sequence. A common method is the direct bromination of pyrrole itself, followed by the introduction of the N-(p-toluenesulfonyl) group. thieme-connect.com For instance, the synthesis of 2-Bromo-N-(p-toluenesulfonyl)pyrrole can be accomplished by first treating pyrrole with a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (B127087) at a low temperature (-78 °C). thieme-connect.comlookchem.com This is followed by the addition of p-toluenesulfonyl chloride and a strong base such as sodium hydride (NaH) to install the tosyl group on the nitrogen atom, yielding the desired 2-bromo-N-tosylpyrrole. thieme-connect.comlookchem.com This sequence allows for the isolation of the C2-brominated isomer specifically.

The P-Toluenesulfonyl (Tosyl) Protecting Group in Pyrrole Chemistry

The p-toluenesulfonyl group is a widely utilized protecting group in organic chemistry, and its application to the pyrrole nitrogen profoundly influences the heterocycle's chemical properties.

Role in Enhancing Stability and Regioselectivity

The tosyl group functions as a strong electron-withdrawing group. This electronic effect reduces the electron density of the pyrrole ring, thereby increasing its stability towards polymerization and other degradation pathways that can occur with unprotected pyrroles. Furthermore, the N-tosyl group plays a critical role in directing the regioselectivity of subsequent electrophilic substitution reactions. While unprotected pyrroles typically undergo electrophilic attack at the C2 position, the presence of an N-sulfonyl group directs incoming electrophiles preferentially to the C3 position. nih.govbath.ac.uk For example, the Friedel-Crafts acylation of N-tosylpyrrole has been shown to yield 3-acylated products as the only isolated isomers. nih.govbath.ac.uk Similarly, direct sulfonylation of 1-phenyl-1H-pyrrole with tosyl chloride can selectively produce the 3-tosyl derivative. mdpi.com

Impact on Reactivity for Further Functionalization

The installation of a tosyl group modifies the reactivity of the pyrrole ring, enabling a range of functionalization reactions. The electron-withdrawing nature of the tosyl group enhances the electrophilicity of the molecule, making it a versatile intermediate. While it deactivates the ring towards some electrophilic substitutions, it facilitates others, such as the aforementioned C3-acylation. nih.govbath.ac.ukacs.org In the case of N-substituted pyrroles, metalation of the carbon atoms is often more facile than in the parent compound, opening pathways for cross-coupling reactions. wikipedia.org The tosyl group can be removed under specific conditions, allowing for the release of the functionalized pyrrole core.

Specific Focus on this compound

This compound is a specific derivative that leverages the benefits of both N-tosyl protection and C2-bromination.

Introduction as a Robust and Stable Derivative

This compound is a white, crystalline solid that serves as a robust and stable derivative of the less stable 2-bromopyrrole. thieme-connect.comlookchem.com Unlike 2-bromopyrrole, the N-tosylated compound is stable indefinitely at ambient temperature, which greatly facilitates its handling, storage, and use in synthesis. thieme-connect.comresearchgate.net It can be prepared in high yield (e.g., 80%) through the bromination of pyrrole followed by tosylation. thieme-connect.comlookchem.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₀BrNO₂S | lookchem.comchemscene.com |

| Molecular Weight | 300.17 g/mol | lookchem.comchemscene.com |

| Appearance | White crystalline solid | lookchem.com |

| Melting Point | 105–106 °C | lookchem.com |

Significance as a Precursor for C2-Functionalization

The primary significance of this compound lies in its utility as a versatile precursor for introducing substituents at the C2 position of the pyrrole ring. thieme-connect.com The bromine atom at the C2 position makes the compound an excellent substrate for various metal-mediated cross-coupling reactions. thieme-connect.comlookchem.com It is particularly effective in Suzuki coupling reactions with arylboronic acids, catalyzed by palladium complexes like Pd(PPh₃)₄, to form 2-aryl-N-tosylpyrroles. thieme-connect.comresearchgate.net This provides a reliable route to 2-arylpyrroles, which are important substructures in medicinal chemistry and materials science. thieme-connect.comlookchem.com The stability and reactivity of this compound make it a valuable intermediate for the synthesis of complex, substituted pyrrole derivatives. thieme-connect.com

Structure

2D Structure

属性

IUPAC Name |

2-bromo-1-(4-methylphenyl)sulfonylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2S/c1-9-4-6-10(7-5-9)16(14,15)13-8-2-3-11(13)12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGWOQDAQOPOEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397287 | |

| Record name | 2-Bromo-1-(p-toluenesulfonyl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290306-56-8 | |

| Record name | 2-Bromo-1-(p-toluenesulfonyl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1-(4-toluenesulphonyl)-1H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo N P Toluenesulfonyl Pyrrole

Multi-Step Synthesis from Pyrrolethieme-connect.comlookchem.com

The synthesis of 2-Bromo-N-(p-toluenesulfonyl)pyrrole from pyrrole (B145914) is a two-step procedure that involves the initial bromination of the pyrrole ring, followed by the protection of the nitrogen atom with a p-toluenesulfonyl (tosyl) group. researchgate.netthieme-connect.com This method has been reported to produce the final compound in an 80% yield. lookchem.com The resulting product is a stable, crystalline derivative of 2-bromopyrrole that is noted to be stable indefinitely at ambient temperatures. researchgate.netthieme-connect.com

Initial Bromination of Pyrrolethieme-connect.comlookchem.com

The first critical step in the synthesis is the selective bromination of the pyrrole molecule at the 2-position. This transformation is achieved under carefully controlled conditions to prevent over-bromination and the formation of polymeric byproducts. lookchem.com

The bromination is carried out using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the brominating agent. thieme-connect.comlookchem.com This reagent is a convenient and effective alternative to other brominating agents like N-bromosuccinimide (NBS). organic-chemistry.org The reaction is typically conducted in freshly distilled tetrahydrofuran (B95107) (THF) in a flame-dried flask under an inert nitrogen atmosphere. thieme-connect.comlookchem.com The use of tributylamine (B1682462) (Bu3N) has been noted to minimize the extent of dibromination. lookchem.com

| Reagent/Solvent | Role | Molar Equivalent (relative to Pyrrole) |

| Pyrrole | Starting Material | 1.0 |

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Brominating Agent | 0.5 |

| Tetrahydrofuran (THF) | Solvent | - |

| Tributylamine (Bu3N) | Minimizes Dibromination | - |

Strict temperature control is paramount for the success of the bromination step. The reaction mixture is cooled to -78 °C before the addition of DBDMH. thieme-connect.comlookchem.com Maintaining a low temperature, specifically below -50 °C, is crucial to prevent the formation of polymeric materials. lookchem.com After the initial stirring, the mixture is allowed to stand for several hours at this low temperature to ensure the completion of the reaction. thieme-connect.comlookchem.com

| Parameter | Condition |

| Initial Temperature | -78 °C |

| Maximum Temperature | < -50 °C |

| Stirring Time | 30 minutes |

| Standing Time | 3.5 hours |

N-Tosyl Protection of Brominated Pyrrolethieme-connect.comlookchem.com

Following the successful bromination of pyrrole, the next step is the introduction of a p-toluenesulfonyl (tosyl) protecting group onto the nitrogen atom of the pyrrole ring. This is a standard procedure in organic synthesis to increase the stability of the compound and to influence its reactivity in subsequent reactions. researchgate.netthieme-connect.com

The tosyl group is introduced using p-toluenesulfonyl chloride (TsCl), a common and widely used reagent for this purpose. thieme-connect.comlookchem.comsvkm-iop.ac.in After the initial bromination reaction, the solvent is partially changed from THF to diethyl ether (Et2O), and then p-toluenesulfonyl chloride is added to the solution containing the brominated pyrrole intermediate. thieme-connect.comlookchem.com

The N-tosylation reaction requires a strong base to deprotonate the pyrrole nitrogen, facilitating the nucleophilic attack on the sulfur atom of the tosyl chloride. thieme-connect.comlookchem.com Sodium hydride (NaH), typically as a 60% dispersion in mineral oil, is used for this purpose. thieme-connect.comlookchem.com The NaH is added cautiously to the reaction mixture after it has been cooled to 0 °C. The reaction is then stirred for an extended period at ambient temperature to ensure complete tosylation. thieme-connect.comlookchem.com

| Reagent | Role | Molar Equivalent (relative to initial Pyrrole) | Reaction Temperature | Reaction Time |

| p-Toluenesulfonyl Chloride | Protecting Group Source | 2.0 | 0 °C to Ambient | 18 hours |

| Sodium Hydride (NaH) | Base | 3.0 | 0 °C to Ambient | 18 hours |

Following the reaction, a standard aqueous workup is performed to isolate the final product, 2-bromo-1-(p-toluenesulfonyl)pyrrole, which is then purified by recrystallization. lookchem.com

Solvent Systems (e.g., Et2O)

The preparation of this compound has been achieved in high yield through a two-step process involving the bromination of pyrrole followed by N-tosylation. lookchem.comresearchgate.net In the tosylation step, the choice of solvent is critical for the reaction's success. Diethyl ether (Et2O) is employed as a key solvent in the workup and extraction phase of the synthesis. lookchem.com

Following the initial bromination and reaction with tributyltin, freshly distilled Et2O is added at low temperatures (-78 °C). lookchem.com After filtration to remove precipitates, the Et2O is removed in vacuo. The subsequent reaction with p-toluenesulfonyl chloride and sodium hydride proceeds, and upon completion, the reaction mixture is quenched with water and extracted with Et2O. lookchem.com These ether extracts are then washed with aqueous acid and base solutions to purify the product. lookchem.com The use of Et2O is advantageous for its low boiling point, facilitating easy removal, and its ability to effectively dissolve the desired product while allowing for the separation of aqueous impurities.

Alternative Synthetic Pathways for N-Tosylpyrroles

While direct tosylation of pyrrole is a common method, several other powerful synthetic strategies exist for constructing the N-tosylpyrrole ring system from acyclic precursors or through functionalization of the pre-formed ring.

Van Leusen Pyrrole Synthesis using Tosylmethyl Isocyanide (TosMIC)

One of the most versatile methods for synthesizing the pyrrole ring is the Van Leusen pyrrole synthesis, which utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) as a key reagent. nih.govresearchgate.net This reaction involves the base-mediated cycloaddition of TosMIC to an activated alkene (a Michael acceptor), yielding a variety of substituted pyrroles. nih.govmdpi.com The reaction is known for its operational simplicity, the accessibility of starting materials, and its broad substrate scope. nih.gov

Mechanism of [3+2] Cycloaddition

The core of the Van Leusen pyrrole synthesis is a formal [3+2] cycloaddition reaction. nih.govmdpi.com The mechanism proceeds through several key steps:

Deprotonation : In the presence of a base (such as sodium hydride), the acidic α-proton of TosMIC is removed. nih.govmdpi.com The acidity of this proton is enhanced by the electron-withdrawing effects of both the adjacent sulfonyl and isocyanide groups, leading to the formation of a stabilized carbanion. mdpi.comwikipedia.org

Michael Addition : The resulting TosMIC anion acts as a nucleophile and attacks an electron-deficient alkene (Michael acceptor). nih.gov This forms a new carbon-carbon bond.

Intramolecular Cyclization : The intermediate then undergoes an intramolecular nucleophilic attack where the newly formed carbanion attacks the carbon atom of the isocyanide group. This is a 5-endo-dig cyclization, which forms the five-membered pyrrole ring. wikipedia.org

Elimination : The final step involves the elimination of the p-toluenesulfonyl group (as p-toluenesulfinic acid), a good leaving group, which drives the reaction forward and results in the aromatization of the ring to form the stable pyrrole product. nih.govwikipedia.org

Role of TosMIC as a C1 Synthon

In the context of the Van Leusen synthesis, TosMIC (p-toluenesulfonylmethyl isocyanide) functions as a versatile one-carbon (C1) synthon. organic-chemistry.orgorganic-chemistry.org A synthon is a conceptual unit within a molecule that represents a potential synthetic operation. TosMIC provides a single carbon atom (the one bearing the isocyanide and sulfonyl groups) that becomes incorporated into the final heterocyclic ring. organic-chemistry.org

The unique functionality of TosMIC allows it to perform this role effectively. The sulfonyl group activates the methylene (B1212753) protons for deprotonation and later serves as a leaving group, while the isocyanide group participates in the crucial cyclization step. wikipedia.orgorganic-chemistry.org This dense collection of functional groups makes TosMIC a powerful tool for constructing various five-membered heterocycles, including pyrroles, oxazoles, and imidazoles. organic-chemistry.orgorganic-chemistry.org

Palladium-Catalyzed Direct Arylation of N-Tosylpyrrole

Direct arylation reactions represent a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods like Suzuki or Stille reactions for forming carbon-carbon bonds. researchgate.net Palladium catalysis has been successfully applied to the direct arylation of N-tosylpyrrole with aryl bromides. researchgate.net

This methodology allows for the regioselective introduction of an aryl group at the C2 position of the N-tosylpyrrole ring. researchgate.net The reaction typically employs a palladium catalyst, such as [Pd(Cl(C3H5))]2, in the presence of a base like potassium acetate (B1210297) (KOAc) and a high-boiling polar aprotic solvent such as dimethylacetamide (DMAc). researchgate.net Studies have shown that the N-tosyl derivative gives higher yields compared to NH-free pyrrole due to better conversions of the aryl bromide. researchgate.net This method provides a straightforward route to 2-aryl-N-tosylpyrroles from readily available starting materials.

| Component | Role | Example |

| Pyrrole Substrate | Heterocyclic core | N-Tosylpyrrole |

| Coupling Partner | Source of aryl group | Aryl Bromides |

| Catalyst | Facilitates C-H activation and C-C bond formation | [Pd(Cl(C3H5))]2 |

| Base | Promotes the reaction | Potassium Acetate (KOAc) |

| Solvent | Reaction medium | Dimethylacetamide (DMAc) |

Other Cycloaddition and Annulation Strategies

Beyond the Van Leusen reaction, other cycloaddition and annulation strategies are employed to construct the pyrrole nucleus, which can then be N-tosylated. Annulation refers to the building of a new ring onto a pre-existing molecular fragment.

One of the most classical methods is the Paal-Knorr synthesis , which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or, in this context, a sulfonamide like p-toluenesulfonamide. bath.ac.ukmdpi.com The reaction is typically catalyzed by a Brønsted or Lewis acid and involves the formation of two C-N bonds through intramolecular cyclization and subsequent dehydration to yield the N-substituted pyrrole. mdpi.com

More advanced strategies involve tandem reactions where a cycloaddition or pericyclic reaction is part of a cascade sequence to build complex heterocyclic systems. mit.edu For example, benzannulation strategies that use vinylketenes can be combined with heterocyclization processes to create fused polycyclic systems containing a pyrrole ring. mit.edu These methods offer powerful and efficient pathways for accessing highly substituted pyrrole structures. mit.edursc.org

Consideration of Polysubstituted Pyrrole Synthesis in Continuous Flow

The synthesis of polysubstituted pyrroles, a core structure in many pharmaceuticals, has been a subject of extensive research, with recent advancements focusing on the transition from traditional batch methods to more efficient continuous flow processes. richmond.edusecure-platform.com Flow chemistry offers significant advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and scalability, which are particularly beneficial for the production of complex heterocyclic molecules. syrris.commdpi.com While the direct synthesis of this compound via a continuous flow method is not explicitly detailed in current literature, the established success in synthesizing other polysubstituted pyrroles using this technology provides a strong basis for considering its potential application.

Continuous flow methodologies have been successfully developed for multistep syntheses of various polysubstituted pyrroles. secure-platform.comrichmond.edu These processes often involve "telescoped" reactions, where multiple transformation steps occur sequentially in a continuous stream without the isolation of intermediates. uc.pt This approach significantly reduces reaction times, solvent consumption, and waste generation compared to conventional batch processes. secure-platform.com

One prominent strategy employs β-chloroenals as key precursors, which are derived from readily available aryl-ketones. richmond.edu The process typically involves the initial formation of a Vilsmeier reagent, which then reacts with an aryl-ketone to produce the chloroenal intermediate. This is followed by a high-temperature cyclization step with an amine, such as glycine (B1666218) methyl ester or sarcosine (B1681465) ethyl ester, to form the pyrrole ring. richmond.edusecure-platform.com Optimization of parameters like temperature, residence time, and reagent concentration has been shown to achieve high conversions and isolated yields, often exceeding 90%. richmond.edu

Research has demonstrated that both yield and conversion rates in the synthesis of polysubstituted pyrroles increase with longer residence times and higher temperatures. richmond.edu For instance, the transformation of a β-chloroenal to a polysubstituted pyrrole can be optimally performed at 145°C with a 30-minute residence time. richmond.edu The use of specific bases, such as diisopropylethylamine (DIEA), has also been found to facilitate the final ring-closing step, leading to high yields and rapid synthesis. richmond.edurichmond.edu

The table below summarizes typical conditions and findings from studies on the continuous flow synthesis of a library of polysubstituted pyrroles.

| Parameter | Condition | Outcome | Reference |

| Precursor | β-chloroenal (from aryl-ketone) | Versatile intermediate for various pyrroles. | richmond.edu |

| Temperature | 80°C (chloroenal formation) | Efficient conversion of aryl-ketone. | richmond.edu |

| 135°C - 145°C (ring closure) | Higher temperatures increase yield and conversion. | richmond.edurichmond.edu | |

| Residence Time | 50 minutes (chloroenal formation) | Optimized time for intermediate synthesis. | richmond.edu |

| 30 - 90 minutes (ring closure) | Longer times increase yield and conversion. | richmond.edurichmond.edu | |

| Reagents | Glycine methyl ester, DIEA | High yield and rapid synthesis for the final cyclization step. | richmond.edu |

Given these established methodologies, a continuous flow synthesis of this compound can be envisioned. The conventional batch synthesis involves the bromination of pyrrole, followed by the introduction of the p-toluenesulfonyl group. lookchem.com Adapting this to a flow system could involve a two-step telescoped process. The first step would be the bromination of a suitable N-protected or unprotected pyrrole in a microreactor. Continuous flow bromination of aromatic compounds has been successfully demonstrated, offering a safer and more controlled alternative to batch methods. researchgate.net The resulting brominated intermediate could then flow directly into a second reactor module for the in-line reaction with p-toluenesulfonyl chloride to yield the final product, this compound. This theoretical application of flow chemistry could provide a more efficient, safer, and scalable route to this valuable chemical compound.

Reactivity and Derivatization of 2 Bromo N P Toluenesulfonyl Pyrrole

Transition Metal-Catalyzed Cross-Coupling Reactions

2-Bromo-N-(p-toluenesulfonyl)pyrrole is an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The electron-deficient nature of the pyrrole (B145914) ring, amplified by the N-tosyl group, facilitates the oxidative addition step in the catalytic cycle of palladium-catalyzed reactions. A review of palladium-catalyzed cross-coupling reactions involving pyrroles indicates that various methods, including Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig couplings, are applicable to functionalized pyrrole substrates. researchgate.net

The Suzuki-Miyaura coupling is a highly effective method for the synthesis of 2-arylpyrroles starting from this compound. researchgate.netnih.gov This reaction demonstrates broad functional group tolerance and generally provides the coupled products in moderate to good yields. researchgate.net The resulting N-tosyl-2-arylpyrroles can be subsequently deprotected under basic conditions, such as with sodium hydroxide (B78521) in ethanol, to yield the free 2-arylpyrrole. researchgate.net

The most commonly employed catalyst system for the Suzuki-Miyaura coupling of this compound is tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄. researchgate.net This Pd(0) complex is a standard and efficient catalyst for a wide range of Suzuki-Miyaura reactions, facilitating the coupling between the bromopyrrole and various arylboronic acids. researchgate.net

The reaction is typically carried out using an aqueous solution of a mild base, such as sodium carbonate (Na₂CO₃). researchgate.net A multiphasic solvent system consisting of toluene, ethanol, and water is commonly used, with the reaction mixture being heated to reflux to ensure completion. researchgate.net This combination of base and solvent provides a standard set of conditions that effectively promotes the transmetalation and reductive elimination steps of the catalytic cycle. researchgate.net

This compound couples with a variety of commercially available arylboronic acids to afford the corresponding N-tosyl-2-arylpyrroles. The reaction is compatible with arylboronic acids bearing both electron-donating and electron-withdrawing substituents. researchgate.net Good to moderate yields are achieved with substrates like phenyl, 4-methoxyphenyl, 4-chlorophenyl, 1-naphthyl, and 3-methoxyphenylboronic acids. However, strongly electron-withdrawing groups on the arylboronic acid, such as a nitro group, can lead to significantly lower yields, as seen with 3-nitrophenylboronic acid which provided the product in only 24% yield. researchgate.net

| Entry | Arylboronic Acid (ArB(OH)₂) | Product (N-Tosyl-2-arylpyrrole) | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | N-Tosyl-2-phenylpyrrole | 75 |

| 2 | 4-Methoxyphenylboronic acid | N-Tosyl-2-(4-methoxyphenyl)pyrrole | 81 |

| 3 | 4-Chlorophenylboronic acid | N-Tosyl-2-(4-chlorophenyl)pyrrole | 75 |

| 4 | 1-Naphthylboronic acid | N-Tosyl-2-(1-naphthyl)pyrrole | 61 |

| 5 | 3-Methoxyphenylboronic acid | N-Tosyl-2-(3-methoxyphenyl)pyrrole | 56 |

| 6 | 3-Nitrophenylboronic acid | N-Tosyl-2-(3-nitrophenyl)pyrrole | 24 |

Data sourced from Knight, L. W., et al. (2003). researchgate.net

The Stille coupling is a versatile palladium-catalyzed reaction that joins an organotin compound with an sp²-hybridized halide. organic-chemistry.org Given the success of the Suzuki-Miyaura coupling, it is anticipated that this compound would also be a suitable substrate for Stille coupling reactions with various organostannane reagents. The general reactivity of bromopyrroles in palladium-catalyzed reactions supports this potential application. researchgate.net However, specific examples detailing the Stille coupling of this compound with organotin reagents are not prominently featured in the surveyed scientific literature.

Other Palladium-Catalyzed Functionalizations

Direct Arylation via C-H Activation

Direct arylation through C-H activation represents a powerful and atom-economical method for the formation of carbon-carbon bonds, and this compound has been explored as a substrate in such transformations. This approach avoids the pre-functionalization often required in traditional cross-coupling reactions. Research has demonstrated the feasibility of palladium-catalyzed direct arylation of N-substituted pyrroles. While specific studies focusing exclusively on the direct arylation of this compound are part of a broader interest in C-H functionalization, the principles can be extended to this compound. The N-tosyl group can influence the regioselectivity of the C-H activation process. In some cases, indirect electroreductive coupling of aryl halides with pyrroles has been achieved using a mediator, showcasing alternative strategies for direct arylation. nih.gov The choice of catalyst, base, and solvent are critical parameters that dictate the efficiency and regioselectivity of the direct arylation reaction.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry. libretexts.org In the context of this compound, the bromine atom at the C2 position is susceptible to displacement by a variety of nucleophiles. The electron-withdrawing nature of the N-tosyl group enhances the electrophilicity of the pyrrole ring, facilitating nucleophilic attack.

However, the direct nucleophilic aromatic substitution on an unactivated aryl halide like this compound typically requires harsh conditions or the presence of a transition metal catalyst. The mechanism of these reactions can vary, proceeding through either an S(_N)Ar pathway, involving a Meisenheimer complex, or through other mechanisms like benzyne (B1209423) intermediates, depending on the reaction conditions and the nature of the nucleophile. The success of a nucleophilic substitution reaction on this substrate is also influenced by the strength of the incoming nucleophile and the stability of the leaving group (bromide ion).

Cleavage of the Tosyl Protecting Group

The p-toluenesulfonyl (tosyl) group is a commonly employed protecting group for amines due to its stability under a wide range of reaction conditions. wikipedia.org In the case of this compound, the tosyl group serves to stabilize the pyrrole ring and modulate its reactivity. However, for the synthesis of N-unsubstituted pyrroles, the removal of the tosyl group is a necessary step.

Table 1: Common Methods for Cleavage of the Tosyl Protecting Group

| Reagent/Condition | Description |

|---|---|

| Sodium in liquid ammonia | A classical and effective method for reductive cleavage. |

| Sodium naphthalenide | A potent reducing agent capable of cleaving the N-S bond. fiu.edu |

| Samarium diiodide | A milder reducing agent often used for sensitive substrates. organic-chemistry.org |

| Strong acids (e.g., HBr in acetic acid) | Can effect cleavage through hydrolysis, but may require elevated temperatures. |

| Lithium and a catalytic amount of naphthalene | Allows for deprotection under very mild reaction conditions. organic-chemistry.org |

Regioselective Functionalization at C3 and C4 Positions

While the C2 position of this compound is occupied, the C3 and C4 positions are available for further functionalization. Achieving regioselectivity in the substitution at these positions is a significant synthetic challenge. The electronic properties of the N-tosyl group and the C2-bromo substituent influence the reactivity of the remaining positions on the pyrrole ring. Generally, electrophilic substitution on N-sulfonyl pyrroles can lead to a mixture of 2- and 3-substituted products. acs.org

Strategies for Directing Substitution (e.g., bulky N-substituents)

Controlling the regioselectivity of substitution reactions on the pyrrole ring is crucial for the synthesis of specifically substituted derivatives. One common strategy to direct substitution towards the C3 and C4 positions is the use of bulky N-substituents. While the tosyl group itself provides some steric hindrance, even bulkier groups can be employed to further block the C2 and C5 positions, thereby favoring substitution at C3 and C4.

Another approach involves directed ortho-metalation, where the N-substituent can direct a metalating agent (like an organolithium reagent) to an adjacent position. However, in the case of this compound, the bromine atom at C2 can also direct metalation. The interplay between the directing effects of the N-tosyl group and the C2-bromo substituent, along with steric factors, will ultimately determine the outcome of the functionalization reaction. The choice of reagents and reaction conditions is paramount in achieving the desired regioselectivity. The use of N-alkoxycarbonyl protecting groups has been shown to endow pyrroles with distinct reactivity compared to N-sulfonyl protection, which can be another strategy to influence the site of functionalization. nih.gov

Spectroscopic and Computational Studies

Advanced Spectroscopic Characterization

The structural and electronic properties of 2-Bromo-N-(p-toluenesulfonyl)pyrrole have been elucidated through various advanced spectroscopic and crystallographic techniques. These methods provide a comprehensive understanding of the molecule's connectivity, mass, and three-dimensional arrangement in the solid state.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the molecular structure of this compound. The spectra, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveal distinct signals corresponding to each unique hydrogen and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum shows characteristic signals for the pyrrole (B145914) ring protons, the aromatic protons of the p-toluenesulfonyl (tosyl) group, and the methyl protons of the tosyl group. researchgate.netscbt.com A singlet appears for the methyl group (CH₃) protons around δ 2.43 ppm. researchgate.netscbt.com The protons on the pyrrole ring appear as a multiplet between δ 6.23 and 6.29 ppm and a doublet of doublets at δ 7.46 ppm. researchgate.netscbt.com The aromatic protons of the tosyl group are observed as two doublets, one at approximately δ 7.32 ppm and the other at δ 7.81 ppm, indicative of the para-substituted aromatic ring. researchgate.netscbt.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the compound. The analysis shows signals for the methyl carbon, the carbons of the pyrrole ring, the aromatic carbons of the tosyl group, and the carbon atom attached to the bromine. researchgate.netscbt.com The chemical shifts confirm the presence of ten distinct carbon environments, consistent with the molecular structure. researchgate.netscbt.com

Below is a table summarizing the NMR data for this compound. researchgate.netscbt.com

| ¹H NMR (300 MHz, CDCl₃) | ¹³C NMR (75.5 MHz, CDCl₃) |

| Chemical Shift (δ) ppm | Multiplicity, Coupling Constant (J) Hz |

| 2.43 | s, 3H |

| 6.23-6.29 | m, 2H |

| 7.32 | d, J = 8.3 Hz, 2H |

| 7.46 | dd, J = 2.0, 3.5 Hz, 1H |

| 7.81 | d, J = 8.4 Hz, 2H |

Mass spectrometry (MS) is used to determine the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming its molecular weight and elemental composition. Electron Ionization (EI) is a common method used for this compound. researchgate.netscbt.com

The mass spectrum of this compound shows two characteristic molecular ion peaks at m/z 301 and 299, with relative intensities of approximately 27% and 28%, respectively. researchgate.netscbt.com This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule (due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). The base peak, which is the most intense signal, is observed at m/z 91, corresponding to the tropylium (B1234903) cation ([C₇H₇]⁺) formed from the fragmentation of the toluenesulfonyl group. researchgate.netscbt.com Another significant fragment is seen at m/z 155, resulting from the loss of the bromine atom. researchgate.netscbt.com

The table below details the key mass spectrometry findings. researchgate.netscbt.com

| m/z | Relative Intensity (%) | Assignment |

| 301 | 27 | [M+2]⁺ Molecular ion (with ⁸¹Br) |

| 299 | 28 | [M]⁺ Molecular ion (with ⁷⁹Br) |

| 155 | 56 | [M-Br]⁺ |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

Specific experimental data for the infrared (IR) spectrum of this compound is not detailed in the available research literature. Generally, the IR spectrum would be expected to show characteristic absorption bands for the sulfonyl group (S=O stretching), C-N stretching, C-H stretching (aromatic and aliphatic), and C-Br stretching vibrations.

Single-crystal X-ray diffraction (XRD) provides precise information about the three-dimensional structure of a molecule in the crystalline solid state, including bond lengths, bond angles, and intermolecular interactions. researchgate.net

The XRD analysis also clarifies the conformation of the sulfonyl group relative to the pyrrole ring. In related tosyl-pyrrole structures, the pyrrole and tosyl groups often adopt a consistent conformation where the torsion angles around the N—S and N—C bonds are approximately 90°. This orientation places the p-tolyl ring in a position that comes out of the plane of the pyrrole ring. spectrabase.com This perpendicular arrangement is a common conformational feature for N-sulfonylated pyrroles.

Single-Crystal X-ray Diffraction (XRD)

Isomorphism with Related Derivatives

The crystal structure of this compound has been found to be nearly isomorphous with a related derivative where the bromo substituent on the pyrrole ring is substituted with a chloromethyl group, namely 2-chloromethyl-1-(4-methylphenylsulfonyl)pyrrole. nih.govresearchgate.netresearchgate.net This structural similarity is noteworthy given the differences in size, shape, and potential intermolecular interactions between a bromo group and a chloromethyl group. researchgate.netresearchgate.net

Isomorphism, where different compounds crystallize in the same or very similar structures, provides valuable information for crystal engineering and understanding intermolecular forces. In the case of this compound, the crystal packing is characterized by a columnar structure formed by interdigitated C—H⋯O doubly bonded chains. researchgate.net These columns adopt a herring-bone arrangement and are further linked by other weak hydrogen bonds. researchgate.net The consistent conformational structure adopted by the pyrrole and tosyl groups across different derivatives, often with N—S and N—C bond torsion angles around 90 degrees, likely contributes to this isomorphic behavior. nih.gov

Computational Chemistry Approaches (DFT)

Computational chemistry, particularly through Density Functional Theory (DFT), serves as a powerful tool to complement experimental data and provide deeper insights into the molecular properties of this compound. DFT calculations are instrumental in predicting molecular structure, vibrational spectra, electronic properties, and thermodynamic stability. masjaps.comnih.gov

Density Functional Theory (DFT) Calculations

DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311G), are employed to model the behavior of electrons and predict various chemical properties with high accuracy. irjweb.comresearchgate.net These calculations provide a theoretical framework for understanding the molecule's geometry, vibrational modes, electronic transitions, and thermodynamic parameters.

The first step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy on the potential energy surface. masjaps.com This process calculates key structural parameters. For N-tosylpyrrole derivatives, the geometry is characterized by the planarity of the pyrrole ring and the specific orientation of the bulky p-toluenesulfonyl group relative to the ring. nih.gov The optimized structure provides data on bond lengths, bond angles, and dihedral (torsion) angles.

| Parameter | Description | Typical Expected Values/Features |

|---|---|---|

| C-Br Bond Length | The distance between the Carbon atom of the pyrrole ring and the Bromine atom. | Consistent with typical sp² C-Br bonds. |

| S-N Bond Length | The distance between the Sulfur atom of the sulfonyl group and the Nitrogen atom of the pyrrole ring. | Reflects the nature of the sulfonyl-pyrrole linkage. |

| S=O Bond Length | The distance between the Sulfur and Oxygen atoms in the sulfonyl group. | Characteristic of a double bond in a sulfonyl moiety. |

| Pyrrole Ring Angles | Internal angles of the five-membered pyrrole ring. | Close to the ideal 108° for a planar pentagon, with slight distortions due to substituents. |

| N-S-C Torsion Angle | The dihedral angle defining the rotation around the N-S bond, influencing the overall molecular conformation. | Often found to be approximately 90° in related crystal structures. nih.gov |

Following geometry optimization, vibrational frequency analysis is performed to predict the infrared (IR) and Raman spectra of the molecule. This calculation determines the frequencies of the fundamental vibrational modes, which correspond to the stretching, bending, and torsional motions of the atoms. researchgate.net The calculated spectrum is often compared with experimental FT-IR and FT-Raman data to confirm the structure and assign the observed spectral bands to specific molecular motions. masjaps.com No imaginary frequencies in the calculation confirm that the optimized structure is a true energy minimum. masjaps.com

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Pyrrole Ring | C-H Stretching | 3100 - 3150 |

| Pyrrole Ring | C-N Stretching | 1350 - 1450 |

| p-Tosyl Group | Aromatic C-H Stretching | 3000 - 3100 |

| p-Tosyl Group | CH₃ Stretching | 2850 - 2980 |

| Sulfonyl Group (SO₂) | Asymmetric S=O Stretching | 1300 - 1370 |

| Sulfonyl Group (SO₂) | Symmetric S=O Stretching | 1120 - 1180 |

| C-Br Bond | C-Br Stretching | 500 - 650 |

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic properties of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.net From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. irjweb.com

| Parameter | Formula | Description |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. nih.gov |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap. irjweb.comresearchgate.net |

| Chemical Softness (S) | 1 / η | The reciprocal of hardness; soft molecules are more reactive. nih.gov |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the ability of a molecule to attract electrons. irjweb.com |

| Electrophilicity Index (ω) | μ² / (2η) where μ = -χ | A measure of the energy stabilization when the system acquires an additional electronic charge from the environment. researchgate.net |

DFT calculations can be used to predict the thermodynamic properties of this compound, such as the standard enthalpy of formation (ΔH), standard entropy (S), and Gibbs free energy of formation (ΔG). scirp.org These parameters are fundamental to determining the stability of the compound and the feasibility of chemical reactions involving it. Isodesmic reactions, which are hypothetical reactions where the number and type of bonds are conserved, are often used in combination with DFT to calculate these properties with greater accuracy. nih.gov

| Thermodynamic Parameter | Symbol | Significance |

|---|---|---|

| Standard Enthalpy of Formation | ΔHf° | The heat change that occurs when one mole of the compound is formed from its constituent elements in their standard states. It indicates the energetic stability of the molecule. nih.gov |

| Standard Molar Entropy | S° | A measure of the molecular disorder or randomness. It is calculated based on vibrational, rotational, and translational contributions. scirp.org |

| Gibbs Free Energy of Formation | ΔGf° | Determines the spontaneity of the formation of the compound from its elements. A negative value indicates a spontaneous process. It is calculated using the formula ΔG = ΔH - TΔS. |

| Zero-Point Vibrational Energy | ZPVE | The lowest possible energy that a molecule can possess, corresponding to the vibrational energy at 0 Kelvin. It is an important correction in thermodynamic calculations. scirp.org |

Reaction Mechanism Studies (e.g., transition states, energy barriers)

Detailed computational studies on the reaction mechanisms of this compound, particularly concerning the calculation of transition states and energy barriers, are not prominently documented. However, the compound is known to be an excellent substrate for Suzuki-Miyaura cross-coupling reactions. researchgate.net To understand the intricacies of such reactions involving this substrate, quantum chemical calculations, primarily using Density Functional Theory (DFT), would be the method of choice. nih.govmdpi.com

A theoretical investigation into the Suzuki-Miyaura reaction of this compound would typically involve mapping the potential energy surface for the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: This initial step involves the reaction of the palladium(0) catalyst with the C-Br bond of the pyrrole. DFT calculations would aim to locate the transition state (TS) for this step and determine its associated energy barrier. For similar aryl bromides, these barriers are generally calculated to be surmountable under typical reaction conditions.

Transmetalation: Following oxidative addition, the organoborane reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center. This step often requires activation by a base. organic-chemistry.org Computational models would include the base and solvent molecules to accurately simulate the reaction environment and calculate the activation energy for this crucial bond-forming step.

Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the palladium(0) catalyst. The energy barrier for this step is typically low, leading to the irreversible formation of the coupled product.

A representative, hypothetical energy profile for a Suzuki-Miyaura coupling reaction, as would be determined by DFT calculations, is often presented to visualize the energy changes throughout the reaction. For a similar reaction involving bromobenzene, DFT studies have calculated the activation energy for the rate-determining transmetalation step to be in the range of 15-20 kcal/mol. nih.gov

Table 1: Representative Hypothetical Energy Barriers for Suzuki-Miyaura Coupling Steps

| Reaction Step | Hypothetical Energy Barrier (kcal/mol) |

| Oxidative Addition | 10 - 15 |

| Transmetalation | 15 - 20 |

| Reductive Elimination | 5 - 10 |

Note: The data in this table is representative of typical Suzuki-Miyaura reactions and is not based on specific experimental or computational studies of this compound.

Such computational studies provide invaluable insights into the reaction mechanism, helping to explain experimental observations and to optimize reaction conditions for improved yields and selectivity. mdpi.com

Correlation of Computational Data with Experimental Results

The correlation of computational data with experimental results is a powerful approach for validating theoretical models and gaining a deeper understanding of the structural and electronic properties of a molecule. For this compound, this would primarily involve comparing calculated spectroscopic data with experimentally obtained spectra.

NMR Spectroscopy: One of the most common applications is the prediction of ¹H and ¹³C NMR chemical shifts. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the magnetic shielding tensors for each nucleus. nih.gov These calculated values can then be correlated with the experimental chemical shifts. A good correlation, typically a linear relationship with a high R² value, would confirm the accuracy of the computed molecular geometry and electronic structure. While specific studies on this compound are lacking, research on other N-substituted pyrroles has demonstrated the utility of this approach. researchgate.net

Vibrational Spectroscopy (IR/Raman): Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies, after applying a suitable scaling factor to account for anharmonicity and other systematic errors, can be compared with experimental Infrared (IR) and Raman spectra. rsc.org This comparison aids in the assignment of vibrational modes to specific molecular motions. For N-substituted pyrroles, computational studies have been used to understand how the substituent affects the vibrational modes of the pyrrole ring. researchgate.net

Table 2: Illustrative Correlation of Experimental and Hypothetical Calculated ¹³C NMR Chemical Shifts for a Substituted Pyrrole Ring

| Carbon Atom | Experimental δ (ppm) | Hypothetical Calculated δ (ppm) |

| C2 | 117.9 | 118.5 |

| C3 | 113.5 | 114.0 |

| C4 | 124.2 | 124.8 |

| C5 | 112.5 | 113.1 |

Note: The data in this table is for illustrative purposes to demonstrate the principle of correlation and is not actual data for this compound.

By systematically comparing computed data with a range of experimental results (NMR, IR, UV-Vis), a robust and validated in silico model of this compound could be developed. This model would be instrumental in predicting its reactivity and physical properties.

Applications and Potential in Medicinal Chemistry

2-Bromo-N-(P-toluenesulfonyl)pyrrole as an Intermediate for Biologically Active Molecules

This compound has emerged as a robust and reliable starting material for the synthesis of substituted pyrroles, which are core components of many biologically active natural products and synthetic drugs. The tosyl group enhances the stability of the otherwise reactive pyrrole (B145914) ring, while the bromo substituent provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of diverse molecular architectures.

A primary application of this compound is in the synthesis of 2-arylpyrroles. researchgate.net This is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, with various arylboronic acids. researchgate.netlookchem.com This method is highly efficient and allows for the introduction of a wide range of aryl groups at the 2-position of the pyrrole ring. The reaction is generally high-yielding and tolerates a variety of functional groups on the arylboronic acid, making it a powerful tool for generating molecular diversity. researchgate.net The resulting N-tosyl-2-arylpyrroles can then be readily deprotected to yield the free 2-arylpyrroles, which are themselves important precursors for more complex molecules. lookchem.com

The synthesis of 2-arylpyrroles from this compound is a key step in the construction of molecules with potential applications in materials science and medicinal chemistry. For instance, certain bis(pyrrol-2-yl)arenes, which can be synthesized from dihaloarenes and a pyrrole synthon, have shown strong fluorescence properties. researchgate.net

The 2-arylpyrrole scaffold, readily accessible from this compound, is a key structural motif in a multitude of pharmacologically active compounds. researchgate.net Pyrrole and its fused derivatives are known to interact with various biological targets, leading to a broad spectrum of therapeutic effects. The ability to introduce diverse aryl substituents via cross-coupling reactions allows for the fine-tuning of the steric and electronic properties of the resulting molecules, which is crucial for optimizing their interaction with biological targets.

This synthetic versatility makes this compound a valuable starting point for the development of new therapeutic agents. The arylpyrroles derived from it can be further functionalized to create more complex heterocyclic systems, such as pyrrolopyrimidines and other fused pyrroles, which are known to possess a wide range of biological activities. nih.govnih.gov

Derivatives with Potential Biological Activities

The derivatives of this compound, particularly the 2-arylpyrroles and their subsequent modifications, have shown promise in several areas of medicinal chemistry. The inherent biological activity of the pyrrole nucleus, combined with the diverse functionalities that can be introduced, has led to the discovery of compounds with potential anticancer, antimicrobial, antifungal, anti-inflammatory, and analgesic properties.

Pyrrole derivatives are a well-established class of compounds with significant anticancer potential. nih.gov Although specific studies focusing on derivatives synthesized directly from this compound are not extensively documented in the available literature, the broader class of substituted pyrroles has demonstrated notable cytotoxic activity against various cancer cell lines. For example, some p-toluenesulfonyl-hydrazinothiazole derivatives have shown significant anticancer activities on DU-145 (prostate) and Hep-G2 (liver) cancer cell lines. bohrium.com

The antitumor activity of pyrrole derivatives is often attributed to their ability to interfere with key cellular processes in cancer cells. The structural diversity achievable from this compound makes it a promising precursor for the generation of novel anticancer agents.

| Compound Class | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| p-Toluenesulfonyl-hydrazinothiazoles | DU-145 (Prostate) | Significant anticancer activity | bohrium.com |

| p-Toluenesulfonyl-hydrazinothiazoles | Hep-G2 (Liver) | Significant anticancer activity | bohrium.com |

| Pyrrolidone derivatives with 1,3,4-oxadiazolethione ring | A549 (Lung) | Reduced cell viability to 28.0% | mdpi.com |

| Pyrrolidone derivatives with 4-aminotriazolethione ring | A549 (Lung) | Reduced cell viability to 29.6% | mdpi.com |

The pyrrole scaffold is present in numerous natural and synthetic compounds with potent antimicrobial and antifungal activities. nih.govnih.govmdpi.com The ability to synthesize a variety of substituted pyrroles from this compound opens avenues for the development of new anti-infective agents. Studies on various pyrrole derivatives have demonstrated their efficacy against a range of pathogens. For instance, certain synthesized pyrrole derivatives have shown inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as on fungi like Candida albicans and Aspergillus fumigatus. nih.govnih.gov

The mechanism of action of these compounds can vary, with some affecting the integrity of microbial DNA. nih.gov The structural modifications enabled by using this compound as a starting material are crucial for optimizing antimicrobial potency and spectrum.

| Compound Class/Derivative | Microorganism | Activity | Reference |

|---|---|---|---|

| Substituted Pyrroles (e.g., 2a, 3c, 4d) | Gram-positive bacteria | Good inhibitory effect | nih.gov |

| Substituted Pyrroles (e.g., 5c) | Gram-negative bacteria | Good inhibitory effect | nih.gov |

| Substituted Pyrroles (e.g., 2a, 3c, 4d) | Candida albicans | Higher inhibitory effect than on bacteria | nih.gov |

| Substituted Pyrroles (e.g., 5a, 3c) | Aspergillus fumigatus, Fusarium oxysporum | Good inhibitory effect | nih.gov |

| 2-bromo-6-(2-(3,4,5-tribromo-1H-pyrrol-2-yl)thiazol-4-yl)-4-(trifluoromethyl)phenol | Vancomycin-resistant Enterococcus faecalis | MIC value ≤ 0.125 µg/mL | mdpi.com |

Pyrrole-containing structures are found in several well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as tolmetin (B1215870) and ketorolac. nih.gov This highlights the potential of the pyrrole scaffold in the development of new anti-inflammatory and analgesic agents. While direct studies on derivatives of this compound are limited in this context, the broader class of pyrrole derivatives has been extensively investigated for these properties.

Research has shown that certain pyrrole derivatives can exhibit significant anti-inflammatory activity, in some cases comparable to that of established drugs like diclofenac. nih.gov Furthermore, various pyrrole-based compounds have demonstrated analgesic effects in experimental models of pain. pensoft.netnih.gov The development of novel pyrrole derivatives from this compound could lead to new therapeutic options for inflammatory conditions and pain management.

| Compound Class/Derivative | Activity Model | Observed Effect | Reference |

|---|---|---|---|

| Substituted Pyrrolo[2,3-b]pyridines (e.g., 3i, 3l) | In vivo anti-inflammatory assay | Promising activity | nih.gov |

| 5-Aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids | Mouse phenylquinone writhing assay (analgesic) | High potency | nih.gov |

| 5-Aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids | Rat carrageenan paw edema (anti-inflammatory) | Potent activity | nih.gov |

| Novel Pyrrolic Compounds | Formalin test (analgesic) | Analgesic action against chemical stimuli | pensoft.net |

Kinase Inhibition (e.g., JAK inhibitors like Upadacitinib)

The chemical scaffold of this compound serves as a crucial building block in the synthesis of complex molecules designed to inhibit specific protein kinases. Protein kinases are a large family of enzymes that play a fundamental role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. Consequently, kinase inhibitors have become a major class of therapeutic agents.

A prominent example of the application of this compound is in the synthesis of Upadacitinib, a selective Janus kinase 1 (JAK1) inhibitor. chemicalbook.comnih.gov JAK inhibitors are used to treat inflammatory and autoimmune diseases like rheumatoid arthritis. chemicalbook.com In the synthesis of Upadacitinib and related nitrogen-containing tricyclic compounds, derivatives of the pyrrole core are essential. chemicalbook.com The synthesis pathway for Upadacitinib involves the construction of a pyrrolo[2,3-b]pyrazine core. While specific patents may describe various routes, the use of functionalized pyrrole intermediates is a key strategy. google.com this compound acts as a stable and reactive precursor, allowing for the controlled and efficient introduction of the pyrrole moiety. The tosyl group serves as a robust protecting group for the pyrrole nitrogen, enhancing the compound's stability and directing the regioselectivity of subsequent reactions. researchgate.netlookchem.com The bromine atom at the 2-position provides a handle for cross-coupling reactions, enabling the construction of the larger, more complex molecular architecture of the final drug substance. researchgate.netlookchem.com

The development of selective kinase inhibitors often relies on the precise arrangement of functional groups to achieve high affinity and specificity for the target enzyme's ATP-binding site. The pyrrole ring is a valuable pharmacophore in this context, and the ability to reliably synthesize derivatives using precursors like this compound is therefore highly valuable. nih.govnih.gov

Role in Drug Discovery and Development

The utility of this compound in drug discovery extends beyond its application in specific drug syntheses; it is a versatile tool for medicinal chemists. Its primary role is that of a stable, crystalline, and easily handled derivative of 2-bromopyrrole. researchgate.netlookchem.com This stability is a significant advantage, as many simple pyrrole compounds can be unstable and difficult to work with.

A key feature of this compound is its suitability for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. researchgate.netlookchem.com This reaction allows for the formation of a carbon-carbon bond between the pyrrole ring and a wide variety of other molecular fragments, typically aryl or heteroaryl groups. researchgate.net This capability enables the rapid generation of libraries of diverse 2-arylpyrrole compounds. Medicinal chemists can then screen these libraries for biological activity against various therapeutic targets. The ability to create a multitude of derivatives from a single, reliable precursor accelerates the early stages of drug discovery, where identifying a "hit" compound is a primary goal. nih.gov

The tosyl protecting group is another critical feature. It activates the pyrrole ring for certain reactions while protecting the nitrogen during others. Importantly, it can be removed under specific conditions later in a synthetic sequence to reveal the N-H group of the pyrrole, which can be a key interaction point (e.g., a hydrogen bond donor) for binding to a biological target. lookchem.com This combination of stability, reactivity, and deprotection potential makes this compound a highly valuable intermediate for constructing complex molecules with potential therapeutic applications. google.com

| Feature | Role in Drug Discovery | Source |

| Stability | Crystalline solid, stable at ambient temperature, allowing for reliable storage and handling. | researchgate.netlookchem.com |

| Reactivity | Excellent substrate for Suzuki and other metal-mediated coupling reactions. | researchgate.netlookchem.com |

| Versatility | Enables synthesis of a wide range of 2-substituted pyrroles for screening libraries. | researchgate.netnih.gov |

| Protecting Group | The N-tosyl group offers stability and can be removed when needed in a synthetic route. | google.comlookchem.com |

Development of Novel Therapeutic Agents based on the Pyrrole Core

The pyrrole ring is a privileged scaffold in medicinal chemistry, meaning it is a molecular structure that is frequently found in biologically active compounds and approved drugs. nih.govnih.govmdpi.com The pyrrole core is present in a wide range of therapeutic agents, including anti-inflammatory, anti-lipidemic, and anti-tumor drugs. nih.gov Its prevalence stems from its unique electronic properties and its ability to participate in various non-covalent interactions with biological macromolecules like enzymes and receptors. nih.gov

The compound this compound provides a reliable synthetic entry point for developing novel therapeutic agents built around this core. By leveraging its reactivity in cross-coupling reactions, researchers can attach diverse and complex functionalities at the 2-position of the pyrrole ring. researchgate.netlookchem.com This modular approach is fundamental to modern drug development, allowing for systematic exploration of the structure-activity relationship (SAR). nih.gov By synthesizing analogues with different substituents, chemists can fine-tune a compound's properties to optimize its potency, selectivity, and pharmacokinetic profile.

The development of novel agents based on the pyrrole core is an active area of research. For instance, pyrrole derivatives have been investigated for their potential as antibacterial, antiviral, and anticancer agents. nih.govmdpi.com The ability to easily generate a variety of 2-arylpyrroles using this compound facilitates the exploration of this chemical space, increasing the probability of discovering new drug candidates. researchgate.netresearchgate.net The pyrrole scaffold's proven track record in successful drugs provides a strong rationale for its continued use in the design of new therapeutic agents. nih.gov

| Therapeutic Area | Relevance of Pyrrole Core | Source |

| Anti-inflammatory | Core of drugs like Ketorolac and JAK inhibitors. | nih.gov |

| Anticancer | Found in kinase inhibitors like Sunitinib and other investigational agents. | nih.gov |

| Antimicrobial | Pyrrole derivatives show potential as antibacterial and antitubercular agents. | nih.govmdpi.com |

| Antiviral | The pyrrole scaffold is explored for the development of antiviral drugs. | nih.govnih.gov |

常见问题

Q. What are the optimal reaction conditions for synthesizing 2-Bromo-N-(P-toluenesulfonyl)pyrrole?

The synthesis involves bromination followed by sulfonylation. Key steps include:

- Bromination : Reacting pyrrole with N-bromosuccinimide (NBS) in dry tetrahydrofuran (THF) at -78°C under an argon atmosphere. The reaction mixture is maintained at -15°C for 15 hours to ensure regioselective bromination at the α-position .

- Sulfonylation : Introducing p-toluenesulfonyl chloride (TsCl) in THF at -20°C with sodium hydride (NaH) as a base. This step requires careful temperature control to avoid side reactions .

- Purification : Column chromatography on silica gel is typically used to isolate the product.

Q. How can spectroscopic techniques (e.g., NMR, TLC) confirm the structure and purity of this compound?

- ¹H NMR : Characteristic signals include aromatic protons from the pyrrole ring (δ ~6.2–7.3 ppm), methyl protons from the p-toluenesulfonyl group (δ ~2.4 ppm), and downfield shifts for bromine-adjacent protons .

- TLC : Use polar solvents (e.g., ethyl acetate/hexane mixtures) to monitor reaction progress. UV visualization or iodine staining helps detect sulfonylated products .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or GC-MS, with expected fragmentation patterns for brominated sulfonamides .

Q. What are common challenges in purifying this compound, and how are they addressed?

- Byproduct Formation : Residual TsCl or unreacted starting materials can co-elute with the product. Gradient elution in column chromatography improves separation .

- Moisture Sensitivity : The compound is hygroscopic; use anhydrous solvents and inert atmospheres during purification.

- Crystallization Issues : Recrystallization from hot n-hexane or toluene yields pure crystals, but slow cooling (-20°C) is critical for high recovery .

Advanced Research Questions

Q. How does the electronic effect of the p-toluenesulfonyl group influence the reactivity of 2-bromopyrrole in cross-coupling reactions?

The sulfonyl group acts as an electron-withdrawing substituent, stabilizing the pyrrole ring and enhancing the electrophilicity of the bromine atom. This facilitates Suzuki-Miyaura or Ullmann couplings with aryl boronic acids or amines, respectively. However, steric hindrance from the tosyl group may reduce yields in bulky substrates. Optimization of palladium catalysts (e.g., Pd(PPh₃)₄) and solvent systems (e.g., DMF/H₂O) is essential .

Q. What methodologies resolve contradictions in reported yields for brominated pyrrole derivatives?

Discrepancies in yields (e.g., 25% vs. 63% in similar reactions) often arise from:

- Substituent Position : Para-substituted aryl groups (e.g., 4-bromophenyl) improve yields due to reduced steric hindrance compared to meta-substituted analogs .

- Reaction Time : Extended reflux durations (e.g., 4 days vs. overnight) enhance conversion but risk decomposition. Real-time monitoring via TLC or in situ IR is recommended .

- Catalyst Loading : p-Toluenesulfonic acid (PTSA) catalytic amounts (1–5 mol%) improve imine formation in condensation reactions .

Q. How can regioselective bromination of N-protected pyrroles be achieved?

- Directed Bromination : Use N-protecting groups (e.g., t-BOC, benzenesulfonyl) to direct bromination to the α-position. N-Bromosuccinimide (NBS) in THF at -70°C under inert conditions achieves >90% regioselectivity .

- Stannyl-Bromo Exchange : Pre-functionalize pyrrole with trimethylstannyl groups at the α-position, followed by bromine displacement. This method avoids over-bromination .

Q. What advanced analytical techniques characterize the stability and degradation pathways of this compound?

- HPLC-MS : Identifies degradation products (e.g., debrominated or hydrolyzed derivatives) under accelerated stability testing (40°C/75% RH) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks that influence shelf-life .

- DFT Calculations : Predict thermal stability by modeling bond dissociation energies (BDEs) for Br–C and S–N bonds .

Methodological Considerations

Q. How do alternative sulfonyl groups (e.g., benzenesulfonyl vs. p-toluenesulfonyl) affect the compound’s physicochemical properties?

- Solubility : p-Toluenesulfonyl derivatives exhibit higher solubility in polar aprotic solvents (e.g., DMSO) due to the methyl group’s lipophilicity.

- Thermal Stability : Differential scanning calorimetry (DSC) shows p-toluenesulfonyl derivatives decompose at ~220°C, compared to ~200°C for benzenesulfonyl analogs .

Q. What strategies mitigate side reactions during large-scale synthesis?

- Slow Addition : Gradual introduction of NBS or TsCl prevents exothermic side reactions.

- In-line FTIR : Monitors intermediate formation in flow chemistry setups, enabling real-time adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。